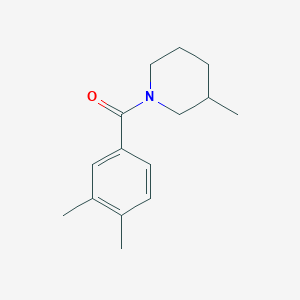![molecular formula C14H15N3OS B3876047 N-methyl-1-[5-(1H-pyrazol-3-yl)-2-furyl]-N-(3-thienylmethyl)methanamine](/img/structure/B3876047.png)
N-methyl-1-[5-(1H-pyrazol-3-yl)-2-furyl]-N-(3-thienylmethyl)methanamine
Übersicht
Beschreibung
N-methyl-1-[5-(1H-pyrazol-3-yl)-2-furyl]-N-(3-thienylmethyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPTM and is a member of the family of compounds known as beta-adrenergic agonists.
Wirkmechanismus
MPTM acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. This binding leads to the activation of adenylate cyclase, which in turn leads to the production of cyclic adenosine monophosphate (cAMP). cAMP activates protein kinase A (PKA), which then leads to the relaxation of smooth muscle cells in the airways and blood vessels. This mechanism of action is responsible for MPTM's bronchodilatory and vasodilatory effects.
Biochemical and Physiological Effects
MPTM has been shown to have several biochemical and physiological effects. In addition to its bronchodilatory and anti-inflammatory effects, MPTM has been shown to increase heart rate and cardiac output. It also has a positive inotropic effect, meaning it increases the force of contraction of the heart muscle. MPTM has been shown to increase glucose uptake in skeletal muscle, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MPTM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action, making it a useful tool for studying beta-adrenergic receptors and their downstream signaling pathways. However, MPTM has some limitations for lab experiments. It has a relatively short half-life, meaning its effects are short-lived. Additionally, MPTM has some off-target effects, making it difficult to study the specific effects of beta-adrenergic receptor activation.
Zukünftige Richtungen
There are several future directions for research on MPTM. One area of research is the development of MPTM derivatives with improved pharmacokinetic properties. Another area of research is the study of MPTM's effects on different tissues and cell types. Additionally, MPTM's potential as a treatment for type 2 diabetes and other metabolic disorders warrants further investigation. Finally, the development of MPTM-based therapies for asthma, COPD, and other respiratory diseases is an area of active research.
Conclusion
In conclusion, N-methyl-1-[5-(1H-pyrazol-3-yl)-2-furyl]-N-(3-thienylmethyl)methanamine is a compound with significant potential for therapeutic applications. Its bronchodilatory, anti-inflammatory, and metabolic effects make it a promising candidate for the treatment of several diseases. Its well-defined mechanism of action and ease of synthesis make it a useful tool for studying beta-adrenergic receptors and their downstream signaling pathways. Further research on MPTM and its derivatives is warranted to fully explore its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
MPTM has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilatory effects, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Additionally, MPTM has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-methyl-N-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1-thiophen-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-17(8-11-5-7-19-10-11)9-12-2-3-14(18-12)13-4-6-15-16-13/h2-7,10H,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWVXTYWEGOPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC2=CC=C(O2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 3-{[(4-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B3875966.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3875972.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875973.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875985.png)

![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)vinyl 4-methylbenzoate](/img/structure/B3875994.png)
![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3876000.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B3876007.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B3876013.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3876027.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3876038.png)
![6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid](/img/structure/B3876049.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B3876052.png)
![5-amino-3-{1-cyano-2-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3876071.png)